molecular formula C20H31N3O2 B269016 4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

Numéro de catalogue B269016
Poids moléculaire: 345.5 g/mol
Clé InChI: VYDUTKWOCKOEQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research. This compound is also known as CX-4945 and is a selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 has shown promising results in preclinical studies for the treatment of various cancers and other diseases.

Mécanisme D'action

CX-4945 is a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. The inhibition of CK2 by CX-4945 leads to the dysregulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Moreover, CX-4945 has been shown to inhibit the phosphorylation of tau protein and alpha-synuclein, leading to the prevention of neurodegeneration. CX-4945 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

CX-4945 has several advantages and limitations for lab experiments. One of the advantages of CX-4945 is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Moreover, CX-4945 has been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer research. However, CX-4945 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Orientations Futures

For research on CX-4945 include the development of more potent and selective CK2 inhibitors, the investigation of the effects of CX-4945 on other cellular processes, and the evaluation of the safety and efficacy of CX-4945 in clinical trials.

Méthodes De Synthèse

CX-4945 can be synthesized by the reaction of 4-aminobenzamide with cyclohexyl isocyanate and N,N-dipropylamine in the presence of a catalyst. The reaction yields CX-4945 as a white crystalline solid that can be purified by recrystallization.

Applications De Recherche Scientifique

CX-4945 has shown potential use in various scientific research applications. The inhibition of CK2 by CX-4945 has been shown to have antitumor effects in various cancer cell lines, including breast, prostate, and pancreatic cancer. CX-4945 has also shown potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by inhibiting the phosphorylation of tau protein and alpha-synuclein, respectively. Moreover, CX-4945 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response.

Propriétés

Nom du produit

4-{[(cyclohexylamino)carbonyl]amino}-N,N-dipropylbenzamide

Formule moléculaire

C20H31N3O2

Poids moléculaire

345.5 g/mol

Nom IUPAC

4-(cyclohexylcarbamoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C20H31N3O2/c1-3-14-23(15-4-2)19(24)16-10-12-18(13-11-16)22-20(25)21-17-8-6-5-7-9-17/h10-13,17H,3-9,14-15H2,1-2H3,(H2,21,22,25)

Clé InChI

VYDUTKWOCKOEQJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

SMILES canonique

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.